molecular formula C8H14ClF2N B2388214 (2,2-Difluorospiro[2.4]heptan-6-yl)methanamine;hydrochloride CAS No. 2253641-08-4

(2,2-Difluorospiro[2.4]heptan-6-yl)methanamine;hydrochloride

Cat. No.: B2388214
CAS No.: 2253641-08-4
M. Wt: 197.65
InChI Key: XUWYXRMBLQWZQS-UHFFFAOYSA-N
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Description

(2,2-Difluorospiro[2.4]heptan-6-yl)methanamine;hydrochloride is a chemical compound with the molecular formula C8H13F2N·HCl. It is a spiro compound, characterized by a unique bicyclic structure where two rings share a single atom. The presence of fluorine atoms in the structure imparts distinct chemical properties, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-Difluorospiro[2.4]heptan-6-yl)methanamine;hydrochloride typically involves multiple steps. One common method includes the reaction of a suitable spiro precursor with difluoromethylating agents under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF). The intermediate product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

(2,2-Difluorospiro[2.4]heptan-6-yl)methanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of difluorinated ketones or carboxylic acids.

    Reduction: Formation of difluorinated alcohols.

    Substitution: Formation of various substituted spiro compounds.

Scientific Research Applications

Chemistry

In chemistry, (2,2-Difluorospiro[2.4]heptan-6-yl)methanamine;hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential interactions with biological molecules. Its fluorinated structure can influence the binding affinity and specificity of biomolecular interactions, making it a useful probe in biochemical assays.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets can lead to the development of new drugs, particularly in the field of oncology and neurology.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties are exploited in the manufacture of high-performance polymers and coatings.

Mechanism of Action

The mechanism of action of (2,2-Difluorospiro[2.4]heptan-6-yl)methanamine;hydrochloride involves its interaction with specific molecular targets. The fluorine atoms in the structure enhance its binding affinity to certain enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • (1,1-Difluorospiro[2.4]heptan-5-yl)methanamine;hydrochloride
  • 6,6-Difluorospiro[3.3]heptan-2-amine;hydrochloride

Uniqueness

Compared to similar compounds, (2,2-Difluorospiro[2.4]heptan-6-yl)methanamine;hydrochloride has a distinct spiro structure with fluorine atoms positioned at specific locations. This unique arrangement imparts different chemical and physical properties, such as increased stability and reactivity, making it particularly valuable in various research and industrial applications.

Properties

IUPAC Name

(2,2-difluorospiro[2.4]heptan-6-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13F2N.ClH/c9-8(10)5-7(8)2-1-6(3-7)4-11;/h6H,1-5,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUWYXRMBLQWZQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC1CN)CC2(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2253641-08-4
Record name {1,1-difluorospiro[2.4]heptan-5-yl}methanamine hydrochloride
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